molecular formula C₂₅H₃₆N₆O₆ B1145153 3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate CAS No. 96580-08-4

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate

Cat. No.: B1145153
CAS No.: 96580-08-4
M. Wt: 516.59
InChI Key:
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Description

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a derivative of Prednisolone, a synthetic glucocorticoid derived from cortisol. This compound is used to treat various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps. One common method includes the reaction of Prednisolone with semicarbazide under controlled conditions to form the disemicarbazone derivative. The reaction typically occurs in a solvent like methanol or DMSO at low temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the carbonyl groups.

    Substitution: Substitution reactions can occur at the acetate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other glucocorticoid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes. This leads to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone 21-acetate: Another derivative of Prednisolone with similar anti-inflammatory properties.

    Dexamethasone 21-acetate: A glucocorticoid with a different structure but similar therapeutic effects.

Uniqueness

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to its disemicarbazone modification, which may enhance its stability and specificity in certain applications compared to other glucocorticoid derivatives.

Properties

CAS No.

96580-08-4

Molecular Formula

C₂₅H₃₆N₆O₆

Molecular Weight

516.59

Origin of Product

United States

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